1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine
Description
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is a bis-piperazine derivative characterized by two phenyl-substituted piperazine moieties connected via a methylene bridge. This structure confers versatility in interacting with biological targets, including receptors and enzymes, due to its dual aromatic and nitrogen-rich pharmacophores. Its synthetic adaptability allows for modifications at the phenyl or piperazine rings, enabling fine-tuning of physicochemical and pharmacological properties.
Properties
CAS No. |
17419-71-5 |
|---|---|
Molecular Formula |
C21H28N4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-3-7-20(8-4-1)24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)21-9-5-2-6-10-21/h1-10H,11-19H2 |
InChI Key |
OYSWGVYILLGXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst System : Palladium-on-carbon (Pd/C) partially deactivated with iron sulfate enhances selectivity for cyanopyridine reduction. Typical catalyst loading ranges from 0.1–5 wt% relative to the substrate.
- Temperature and Pressure : Optimal performance occurs at 60–70°C under hydrogen pressures of 294–490 kPa , achieving >70% conversion in 5 hours.
- Acidic Medium : Sulfuric acid (35–50 wt%) stabilizes intermediates and prevents catalyst poisoning.
Example Protocol :
- Suspend 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine in 50% H₂SO₄.
- Add iron sulfate-modified Pd/C (0.2 g/g substrate).
- React at 70°C under 294 kPa H₂ for 5 hours.
- Neutralize with NaOH, extract with toluene, and recrystallize from methanol/heptane.
Alkylation of Piperazine Derivatives
Alkylation strategies, such as those used in synthesizing N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides , provide a framework for constructing the methylene bridge:
Propargyl Bromide-Mediated Coupling
- Substrates : 1-Phenylpiperazine reacts with 4-(chloromethyl)-1-phenylpiperazine in acetone with K₂CO₃ as a base.
- Conditions : Stir at room temperature for 12–16 hours, followed by extraction with CH₂Cl₂ and drying over MgSO₄.
Yield Data :
| Method | Solvent | Base | Yield (%) |
|---|---|---|---|
| Propargyl bromide | Acetone | K₂CO₃ | 78 |
| Chloromethyl derivative | DCM | Et₃N | 65 |
Reductive Amination Pathways
Reductive amination offers a route to form the methylene linker between piperazine rings:
Formaldehyde-Mediated Coupling
- React 1-phenylpiperazine with formaldehyde under hydrogenation conditions.
- Use Pd/C (5 wt%) in methanol at 50°C and 345 kPa H₂.
Key Consideration :
- Excess formaldehyde risks forming bis-alkylated byproducts.
- Stepwise addition of reagents improves monoalkylation selectivity.
Purification and Characterization
Post-synthesis purification ensures pharmaceutical-grade purity:
Recrystallization Techniques
Chemical Reactions Analysis
Formation of the Piperazine Core
Piperazine derivatives are typically synthesized via nucleophilic substitution or alkylation. For example, 4-phenylpiperazine can be prepared by reacting piperazine with aryl halides or benzyl halides under basic conditions . This step establishes the phenyl-substituted piperazine moiety, which serves as a precursor for further functionalization.
Final Functionalization
The phenyl group at the 1-position of the piperazine is likely introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is synthesized using SNAr with halopyridines . Analogously, phenyl groups can be attached to piperazines using aromatic electrophiles or palladium-catalyzed cross-coupling methods.
Reaction Mechanism
The synthesis involves sequential steps:
-
Alkylation of piperazine : Formation of a phenyl-substituted piperazine.
-
Methylene bridge installation : Introduction of a methylene group using formaldehyde or similar reagents.
-
Coupling of piperazine moieties : Linking the two piperazine units via the methylene bridge.
| Step | Reagents/Conditions | Key Reaction Type |
|---|---|---|
| Piperazine core | Aryl halide, base (e.g., K2CO3) | Nucleophilic substitution |
| Methylene bridge | Formaldehyde, ethanol, heat | Reductive amination |
| Coupling | Palladium catalyst, cross-coupling agents | Suzuki coupling (if applicable) |
Structural Analysis
The compound’s structure features two piperazine rings connected by a methylene group, with phenyl substituents on both rings. NMR data from similar compounds (e.g., 5b in ) typically show signals for aromatic protons (δ 6.5–8.0 ppm) and methylene protons (δ 3.4–3.6 ppm) .
Biological and Chemical Relevance
Piperazine derivatives are widely studied for their pharmacological properties. For example:
-
Antifungal activity : Piperazine derivatives with aryl groups exhibit antifungal properties, as seen in cinnoline-based compounds .
-
Neurotransmitter modulation : Substituted piperazines are explored as acetylcholinesterase inhibitors and permeation enhancers .
-
Cancer research : QSAR studies highlight the role of piperazine substituents in anti-proliferative activity .
Challenges and Considerations
-
Regioselectivity : Control of substitution patterns during alkylation or coupling steps.
-
Purification : Removal of by-products (e.g., over-alkylation) requires careful chromatography or crystallization .
-
Scalability : Optimization of reaction conditions (e.g., microwave-assisted synthesis) improves yields .
Scientific Research Applications
Research indicates that 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine exhibits various biological activities:
Antidepressant Effects
Studies have shown that compounds with similar structures to this compound can act as serotonin receptor modulators. This suggests potential applications in treating depression and anxiety disorders by modulating neurotransmitter systems.
Anticancer Properties
Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. The mechanism involves interaction with specific molecular targets involved in cancer pathways.
Neuroprotective Effects
Given its ability to cross the blood-brain barrier, the compound may offer neuroprotective benefits, potentially applicable in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Applications
The pharmacological applications of this compound are diverse:
| Application | Description |
|---|---|
| Antidepressant | Modulates serotonin receptors, potentially alleviating symptoms of depression and anxiety disorders. |
| Anticancer | Inhibits specific cancer cell lines, suggesting a role in cancer treatment strategies. |
| Neuroprotection | Offers protective effects against neuronal damage, relevant for neurodegenerative disease therapies. |
Case Studies
Several case studies highlight the efficacy of similar compounds, providing insights into the potential of this compound:
Case Study 1: Antidepressant Activity
A study evaluated the effects of related piperazine derivatives on serotonin receptor activity, demonstrating significant antidepressant-like effects in animal models. This supports further exploration of this compound in psychiatric conditions.
Case Study 2: Cancer Cell Proliferation
Research on structurally similar compounds has shown promising results in inhibiting breast cancer cell lines. The findings indicate that modifications to the piperazine structure can enhance anticancer activity, suggesting a need for further investigation into this compound's potential.
Case Study 3: Neuroprotection
Investigations into the neuroprotective effects of piperazine derivatives revealed their ability to reduce oxidative stress markers in neuronal cultures. This positions this compound as a candidate for neuroprotective therapies.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Binding Affinity and Receptor Interactions
Compounds with analogous piperazine scaffolds exhibit diverse receptor-binding profiles:
Key Observations :
- The target compound’s dual phenyl-piperazine structure may enhance AR binding compared to monocyclic analogs, as seen in Compound 17’s moderate AR affinity (-7.1 kcal/mol) .
- Substitutions on the piperazine ring (e.g., nitrobenzyl in ) significantly influence dopamine receptor affinity, suggesting that the target compound’s unmodified phenyl groups may prioritize AR over CNS targets .
Key Observations :
- The target compound’s anti-MRSA activity, when conjugated to pleuromutilin (Compound 49), highlights its role in enhancing antibiotic efficacy .
Physicochemical and Substituent Effects
Key Observations :
- The target compound’s high logP (3.8) and low solubility align with its lipophilic phenyl groups, which may limit bioavailability compared to polar derivatives like LQFM212 .
- Chlorine or trifluoromethyl substitutions (e.g., ) improve metabolic stability and blood-brain barrier penetration, whereas the target compound’s unsubstituted phenyls prioritize peripheral activity .
Biological Activity
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from piperazine derivatives. For instance, the compound can be synthesized through a Mannich reaction involving piperazine and formaldehyde in the presence of phenyl substituents, yielding a product characterized by its chair conformation and specific molecular interactions .
Neuropharmacological Effects
Research indicates that derivatives of piperazine, including this compound, exhibit significant neuropharmacological effects. These compounds have been shown to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. For example, studies have demonstrated that certain piperazine derivatives can act as ligands for dopamine D2 receptors, which are crucial in treating conditions such as Parkinson's disease and schizophrenia .
Inhibition of Acetylcholinesterase
Piperazine derivatives have also been evaluated for their ability to inhibit human acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition is significant in the context of Alzheimer's disease treatment, where maintaining acetylcholine levels is beneficial . Virtual screening and molecular docking studies have shown that these compounds can effectively bind to the active sites of AChE, suggesting their potential as therapeutic agents.
Case Study 1: Antidepressant Activity
A study investigating the antidepressant-like effects of piperazine derivatives highlighted that compounds similar to this compound exhibited significant activity in behavioral models. The administration of these compounds resulted in increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant properties .
Case Study 2: Anticancer Properties
Another area of exploration is the anticancer potential of piperazine derivatives. Research has shown that certain piperazine-based compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. This suggests that this compound may possess similar properties, warranting further investigation into its mechanism of action against various cancers .
Pharmacological Evaluation
Pharmacological evaluations have demonstrated that this compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties such as good oral bioavailability. This makes it a promising candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in analogous piperazine derivatives, propargyl bromide reacts with a fluorobenzyl-piperazine precursor in DMF with K₂CO₃ as a base, monitored by TLC (hexane:ethyl acetate, 2:1). Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) achieves >80% yields . Reaction time (6–7 hours) and stoichiometric ratios (1:1.2 for amine:alkylating agent) are critical for minimizing byproducts.
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Key Techniques :
- ¹H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.32–7.00 for fluorobenzyl groups) .
- Elemental Analysis : Validates purity (e.g., C 65.00% vs. found C 65.15% in derivatives) .
- TLC Monitoring : Uses hexane:ethyl acetate gradients to track reaction progress .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., carbonic anhydrase I/II). For example, Mannich bases with piperazine fragments show IC₅₀ values <10 µM against hCA II .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting tyrosine kinase inhibition?
- Strategy :
- Fragment-Based Design : Modify the fluorobenzyl or phenylpiperazine moieties to alter steric/electronic effects. For instance, replacing fluorine with chlorine increases lipophilicity and binding affinity .
- Docking Simulations : Use AutoDock Vina to predict interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge regions) .
Q. What computational tools resolve contradictions in reported biological activity data?
- Resolution Framework :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, discrepancies in cytotoxicity may arise from differences in MTT assay protocols (24 vs. 48-hour exposure) .
- QSAR Modeling : Identify physicochemical descriptors (logP, polar surface area) correlating with activity outliers .
Q. How to optimize crystallization conditions for X-ray diffraction studies of piperazine salts?
- Protocol :
- Solvent Selection : Methanol-ethyl acetate (1:1 v/v) enables slow evaporation for high-quality crystals .
- Counterion Choice : Benzoate or phthalate anions improve crystal packing via hydrogen bonding (e.g., N–H⋯O interactions) .
Critical Considerations
- Data Reproducibility : Ensure reaction scales ≤5 mmol to avoid exothermic side reactions .
- Toxicity Screening : Prioritize compounds with logP <5 to improve bioavailability and reduce off-target effects .
- Structural Confirmation : Always cross-validate NMR with high-resolution mass spectrometry (HRMS) to rule out isomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
